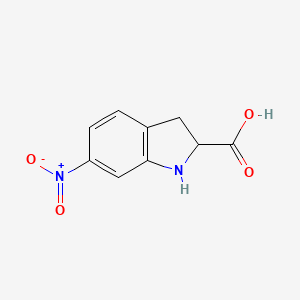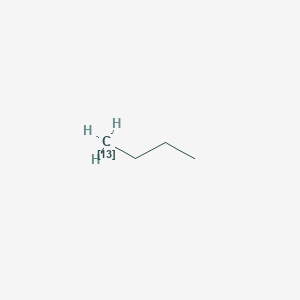
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene
Vue d'ensemble
Description
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene typically involves nitration and halogenation reactions. One common method is the nitration of 4-chloro-1-(trifluoromethoxy)benzene using concentrated nitric acid and sulfuric acid as a catalyst. The reaction is conducted under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration and halogenation techniques. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted benzene derivatives.
Applications De Recherche Scientifique
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in biological studies to understand the effects of nitro and halogenated compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the trifluoromethoxy group can influence the electronic properties of the molecule. These interactions can affect various biological processes, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is similar to other halogenated nitrobenzene derivatives, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 1-chloro-4-nitro-2-(trifluoromethyl)benzene. its unique combination of substituents gives it distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its reactivity and stability compared to other similar compounds.
List of Similar Compounds
1-chloro-2-nitro-4-(trifluoromethyl)benzene
1-chloro-4-nitro-2-(trifluoromethyl)benzene
4-chloro-2-nitrobenzene
2-nitro-4-(trifluoromethyl)aniline
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSPAGBVDNGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431078 | |
| Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-38-4 | |
| Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)


